Delphinidin 3-rutinoside
Overview
Description
Delphinidin 3-rutinoside (D3R) is a type of anthocyanin, a class of flavonoids that naturally occur as water-soluble compounds in plants . D3R is responsible for the purple-colored pigment found in various fruits and vegetables such as berries, eggplant, roselle, and wine . It exists in different glycosidic forms and is known for its potent antiproliferative activity .
Synthesis Analysis
The biosynthesis of D3R involves the anthocyanin biosynthetic pathway, which is well-studied in Solanaceous vegetables . Key enzymes such as chalcone isomerase (CHS), flavonoid 3′-hydroxylase (F3′H), and dihydroflavonol 4-reductase (DFR) play critical roles in the formation of anthocyanins .Molecular Structure Analysis
D3R is a polyphenolic compound that presents oxygen (first position) and is linked to the sugar moiety in the 3-O-β- position of the C ring . The structural difference among the six mentioned anthocyanidins is the substitution at C-3′ and C-5′ by hydrogen, hydroxyl, or methyoxyl group .Chemical Reactions Analysis
Anthocyanin accumulation is determined by the balance between biosynthesis and degradation . While the anthocyanin biosynthetic pathway has been well-studied, more research is needed on the inhibition of biosynthesis and, in particular, the anthocyanin degradation mechanisms .Physical And Chemical Properties Analysis
D3R has a molar mass of 646.98 g/mol and a melting point of 150 °C . It is stored at temperatures below -15°C .Scientific Research Applications
Relaxation of Bovine Ciliary Smooth Muscle
Delphinidin-3-rutinoside (D3R) has been found to relax bovine ciliary smooth muscle. This effect is mediated through the activation of the endothelin B (ETB) receptor and the nitric oxide/cyclic GMP pathway, contributing to a decrease in myosin light chain phosphorylation and consequently causing muscle relaxation (Matsumoto et al., 2005).
Bioavailability and Excretion in Rats
Studies have shown that ingested delphinidin-3-rutinoside is primarily excreted in urine in its intact form and in bile as a methylated form in rats. This research contributes to understanding the pharmacokinetic bioavailability of delphinidin-3-rutinoside, indicating that it is metabolized differently from other anthocyanins (Matsumoto et al., 2006).
Direct Absorption in Rats and Humans
Delphinidin 3-rutinoside is directly absorbed in rats and humans, appearing in the blood as the intact form. This insight is crucial for understanding its potential health benefits and bioactive properties (Matsumoto et al., 2001).
Enhancement of Lipophilic Properties and Antioxidant Capacity
Enzymatic acylation of delphinidin-3-rutinoside enhances its lipophilic properties and antioxidant capacity. This modification could be beneficial in food and pharmaceutical applications to improve stability and efficacy (Yang et al., 2019).
Antioxidant Activity in Liposome Oxidation
Delphinidin-3-rutinoside has demonstrated significant antioxidant activity, particularly in inhibiting lipid peroxidation in liposomal membranes. This finding underscores its potential use as a natural antioxidant in various applications (Gabrielska & Oszmiański, 2005).
Induction of Necrosis in Hepatocellular Carcinoma Cells
Delphinidin can induce necrosis in hepatocellular carcinoma cells, particularly in the presence of 3-methyladenine, an autophagy inhibitor. This suggests its potential application in cancer treatment strategies (Feng et al., 2010).
Enhancement of Anti-Angiogenic Effects
Encapsulation of delphinidin within small extracellular vesicles enhances its anti-angiogenic effects, suggesting a novel approach for delivering delphinidin to target angiogenesis-related diseases, including cancer (Barkallah et al., 2021).
Future Directions
Future research could focus on studying food supplements and nutraceuticals containing anthocyanins and anthocyanidins, due to their health properties and biological activities . There is also a need for more data concerning the combined effects of D3R with other phenolic compounds . Furthermore, it would be interesting to study the effect of D3R freshly extracted from blackcurrant berries to confirm these results and make recommendations about the amount of the fruit that could be included in the diet to reduce the risk of gastric and intestinal cancers .
properties
IUPAC Name |
(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16.ClH/c1-8-18(32)21(35)23(37)26(40-8)39-7-17-20(34)22(36)24(38)27(43-17)42-16-6-11-12(29)4-10(28)5-15(11)41-25(16)9-2-13(30)19(33)14(31)3-9;/h2-6,8,17-18,20-24,26-27,32,34-38H,7H2,1H3,(H4-,28,29,30,31,33);1H/t8-,17+,18-,20+,21+,22-,23+,24+,26+,27+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQQFMKYEOHRMC-KFOCXKDFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClO16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80935523 | |
Record name | Delphinidin-3-rutinoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80935523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
647.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Delphinidin 3-rutinoside | |
CAS RN |
15674-58-5 | |
Record name | Delphinidin 3-rutinoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15674-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Delphinidin-3-rutinoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015674585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Delphinidin-3-rutinoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80935523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DELPHINIDIN 3-RUTINOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I4SV29842 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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